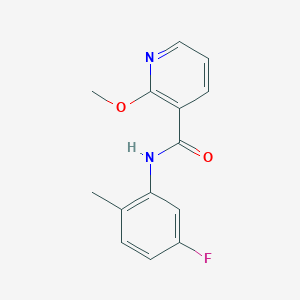![molecular formula C12H9ClFN3O B12242496 3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12242496.png)
3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazin-2-ylmethyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-5-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrazin-2-ylmethanamine to yield the desired benzamide.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoropyrazol-5-yl)benzamide: Similar structure with a fluoropyrazole moiety instead of pyrazin-2-ylmethyl.
N-(4-chloropyrazol-5-yl)benzamide: Contains a chloropyrazole moiety.
Uniqueness
3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core, as well as the pyrazin-2-ylmethyl group. These structural features contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H9ClFN3O |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
3-chloro-5-fluoro-N-(pyrazin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H9ClFN3O/c13-9-3-8(4-10(14)5-9)12(18)17-7-11-6-15-1-2-16-11/h1-6H,7H2,(H,17,18) |
InChI Key |
RHOZUQACWXEIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12242416.png)
![2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12242424.png)

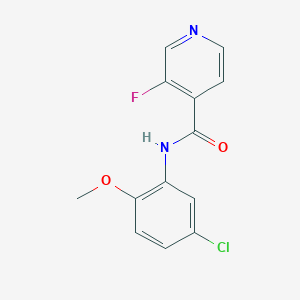
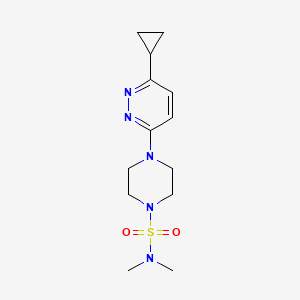
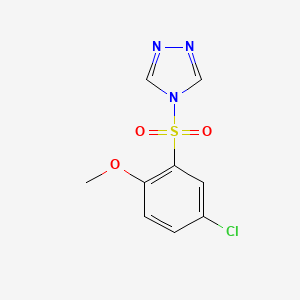
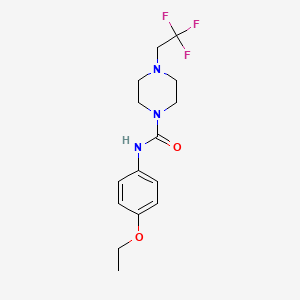
![4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12242461.png)
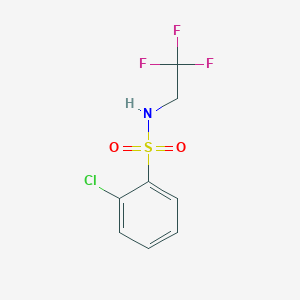
![3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12242478.png)
![4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12242497.png)
![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12242500.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12242507.png)
